molecular formula C19H28N2O2 B2657495 2-ethyl-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide CAS No. 946221-08-5

2-ethyl-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide

Cat. No.: B2657495
CAS No.: 946221-08-5
M. Wt: 316.445
InChI Key: UEKAKZAPKRMQPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-ethyl-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide” is a complex organic molecule. It contains functional groups such as an amide and a tetrahydroquinoline, which is a type of heterocyclic compound .


Synthesis Analysis

Without specific literature or resources, it’s challenging to provide a detailed synthesis analysis for this compound. Generally, amide bonds can be formed through the reaction of a carboxylic acid and an amine. The tetrahydroquinoline could potentially be synthesized through a Povarov reaction or similar methods .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the cyclic tetrahydroquinoline and the flexible alkyl chains .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors such as its molecular structure, polarity, and functional groups. These could influence properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

  • Alkaloid Derivatives from Teclea Natalensis : A study identified furoquinoline alkaloids derived from Teclea natalensis, including compounds structurally related to tetrahydroquinoline (Tarus, Coombes, Crouch, Mulholland, & Moodley, 2005).

  • Synthesis of Pyrimido[4,5-b]indoles and Diethyl 4-Hydroxyquinoline-2,3-dicarboxylate : This research discusses the synthesis of derivatives from compounds similar to tetrahydroquinoline (Kaptı, Dengiz, & Balcı, 2016).

  • Helquinoline, a Tetrahydroquinoline Antibiotic : A new tetrahydroquinoline derivative, helquinoline, was identified with significant biological activity against bacteria and fungi (Asolkar, Schröder, Heckmann, Lang, Wagner-Döbler, & Laatsch, 2004).

  • Analgesic and Spasmolytic Properties : Substituted tetrahydroisoquinolines were synthesized, and several compounds showed notable analgesic and spasmolytic properties (Brossi, Besendrof, Pellmont, Walter, & Schinder, 1960).

  • Synthesis of Pyrrolo[2,1-a]isoquinolines : This study reports on the reaction of isoquinoline with ethyl bromopyruvate to produce compounds with structural similarities to tetrahydroquinoline (Yavari, Hossaini, & Sabbaghan, 2006).

  • Synthesis of Oxy Amides Derived from Cycloalka[c]- and Pyrano[3,4-c]pyridines : This study involved synthesizing acetamide derivatives which underwent Smiles type rearrangement to form tetrahydroquinoline-related compounds (Sirakanyan, Ghazaryan, Hakobyan, & Hovakimyan, 2020).

  • Solubility Transitions of Poly(2-oxazoline)s : The study explored the solubility behavior of poly(2-oxazoline)s, emphasizing the structural influence on solubility, potentially relevant to tetrahydroquinoline derivatives (Lambermont-Thijs, Kuringen, Put, Schubert, & Hoogenboom, 2010).

  • Synthesis of Polycondensed Heterocycles : A novel spiro-polycondensed heterocyclic system was synthesized starting from a dihydroquinoline ring system, related to tetrahydroquinoline (Gemma, Campiani, Butini, Morelli, Minetti, Tinti, & Nacci, 2002).

  • Asymmetric Pictet–Spengler Reaction in Synthesis of Natural Products : This review highlights the use of the Pictet–Spengler Reaction to synthesize tetrahydroisoquinolines, crucial in natural product chemistry (Heravi, Zadsirjan, & Malmir, 2018).

  • Anticancer Agents Targeting Topoisomerase I : The study identified novel isoquino[4,3-c]cinnolin-12-ones as potent topoisomerase I-targeting agents with significant anticancer activity (Ruchelman, Singh, Ray, Wu, Yang, Zhou, Liu, Liu, & LaVoie, 2004).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it were a drug, the mechanism of action would describe how the compound interacts with biological targets in the body .

Safety and Hazards

Without specific information, it’s hard to determine the exact safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it has medicinal properties, for example, future research could focus on optimizing its synthesis, improving its efficacy, or reducing any side effects .

Properties

IUPAC Name

2-ethyl-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c1-5-14(6-2)19(23)20-16-8-9-17-15(11-16)7-10-18(22)21(17)12-13(3)4/h8-9,11,13-14H,5-7,10,12H2,1-4H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKAKZAPKRMQPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=CC2=C(C=C1)N(C(=O)CC2)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.